N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., ZnCl2) or organic solvents may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their function and leading to the inhibition of cell proliferation . Molecular docking studies have shown that the compound fits well into the active site of CDKs through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits various biological activities, including antimalarial and antiviral effects.
Uniqueness
N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C14H14ClN5 |
---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-10(2)19-14-17-8-18-20(14)13(9)16-7-11-5-3-4-6-12(11)15/h3-6,8,16H,7H2,1-2H3 |
InChI Key |
OENZIPJTANGQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.